[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (CAS: 150443-85-9), commonly referred to as TABP, is a D2h-symmetric, tetratopic aldehyde building block fundamentally utilized in the bottom-up synthesis of advanced Covalent Organic Frameworks (COFs) [1]. Unlike standard linear or tritopic linkers, its twisted biphenyl core provides extended π-conjugation and specific geometric constraints that enable the construction of complex architectural topologies, including dual-pore and Kagome lattices [2]. From a procurement perspective, TABP is selected for its ability to yield high-surface-area frameworks with precisely tunable pore sizes and optimal electronic band alignments, making it a critical precursor for high-performance separation membranes and donor-acceptor photocatalysts [3].
Substituting TABP with simpler tritopic linkers like Benzene-1,3,5-tricarbaldehyde (BTA) or linear linkers like 1,1'-Biphenyl-4,4'-dicarbaldehyde (BPDA) fundamentally compromises framework topology and application-critical performance [1]. While BTA reliably forms uniform single-pore hexagonal (hcb) lattices, it cannot replicate the hierarchical mass-transport channels provided by TABP’s dual-pore architectures, which are essential for rapid adsorption kinetics [2]. Furthermore, replacing TABP with rigid planar tetratopic linkers, such as pyrene derivatives, alters the electronic band alignment and removes the specific biphenyl twist required to construct highly active, staggered donor-acceptor (D-A) heterojunctions for photocatalysis[3]. Consequently, buyers targeting complex 2D topologies or ultrafast electron migration must procure the exact D2h-symmetric TABP core.
The D2h symmetry of TABP enables the synthesis of dual-pore COFs (e.g., COF-BTA-DHBZ featuring 12 Å and 24 Å pores) that provide hierarchical channels for rapid mass transport [1]. In contrast, C3-symmetric linkers like BTA typically yield uniform single-pore lattices that suffer from slower diffusion rates. This structural advantage allows TABP-derived frameworks to achieve a highly efficient Cr(VI) adsorption capacity of 384 mg/g, significantly outperforming standard single-pore baselines [1].
| Evidence Dimension | Framework pore architecture and heavy metal adsorption capacity |
| Target Compound Data | Dual-pore (12 Å and 24 Å) with 384 mg/g Cr(VI) capacity |
| Comparator Or Baseline | BTA (Yields single-pore hexagonal lattices with slower diffusion kinetics) |
| Quantified Difference | Formation of hierarchical dual-pore structures enabling ultra-fast adsorption |
| Conditions | Condensation with dihydroxybenzidine (DHBZ) for aqueous Cr(VI) capture |
Buyers engineering sorbents for rapid industrial wastewater treatment must prioritize TABP to achieve the hierarchical porosity necessary for high-capacity, fast-kinetic adsorption.
The extended π-conjugation of TABP's biphenyl core provides an optimal electron-accepting platform for constructing staggered donor-acceptor (D-A) COFs. When condensed with electron-donating amines, it forms highly active structures like Co-COF-BT, which achieves a visible-light-driven CO2 reduction yield of 2423 μmol/g/h with >99% selectivity [1]. Standard unfunctionalized linkers or simpler biphenyls lack this specific band alignment, resulting in higher energy barriers for electron migration and drastically lower catalytic yields [1].
| Evidence Dimension | Photocatalytic CO2 reduction yield and selectivity |
| Target Compound Data | 2423 μmol/g/h with >99% selectivity (Co-COF-BT) |
| Comparator Or Baseline | Standard structural COFs lacking optimized D-A alignment (typically <500 μmol/g/h) |
| Quantified Difference | ~5x increase in CO yield due to ultrafast electron migration |
| Conditions | Visible light irradiation with Co2+ active centers |
For procurement in solar fuel research, TABP is strictly required to establish the precise D-A bandgap alignment that drives high-yield, selective CO2 photoreduction.
The specific D2h geometric constraints of TABP allow it to act as a highly directional tetratopic node, uniquely directing the assembly of 2D Kagome (kgm) lattices when reacted with linear C2-symmetric diamines [1]. Simpler linear linkers like 1,1'-Biphenyl-4,4'-dicarbaldehyde (BPDA) default to standard square (sql) or hexagonal (hcb) lattices. This precise topological control yields frameworks with specialized mesoporous channels that enhance guest-molecule diffusion and catalytic site accessibility [1].
| Evidence Dimension | Framework topology and structural complexity |
| Target Compound Data | Kagome (kgm) or specific dual-pore topologies |
| Comparator Or Baseline | BPDA (Forms standard 2D square/sql lattices) |
| Quantified Difference | Assembly of complex hierarchical lattices vs. simple uniform 2D sheets |
| Conditions | Solvothermal condensation with linear diamines |
Materials scientists designing advanced molecular sieves or sensors require TABP to enforce the exact geometric angles needed for Kagome lattice formation, which linear alternatives cannot provide.
Directly leveraging the dual-pore architectures (e.g., 12 Å and 24 Å) enabled by TABP, this compound is the optimal building block for synthesizing high-capacity COF sorbents. These hierarchical structures provide the rapid mass transport required for the fast-kinetic removal of toxic heavy metals, such as Cr(VI), from industrial wastewater [1].
Utilizing the specific electron-accepting properties and extended π-conjugation of the biphenyl core, TABP is critical for manufacturing staggered D-A photocatalysts. When metalated (e.g., Co-COF-BT), these frameworks achieve exceptional charge mobility and high-yield CO2-to-CO conversion, making TABP a primary precursor for renewable energy materials [2].
Because TABP's D2h symmetry enforces the formation of complex Kagome (kgm) lattices rather than simple square sheets, it is heavily favored in the development of highly ordered, mesoporous separation membranes. These specific topologies enhance guest-molecule diffusion, critical for precision molecular sieving and advanced sensor arrays [3].